Structural Dynamics and Synthetic Utility of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne: A Rigid-Flexible-Rigid Scaffold
Structural Dynamics and Synthetic Utility of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne: A Rigid-Flexible-Rigid Scaffold
Executive Summary
In the realm of advanced materials and complex pharmacophore synthesis, molecular scaffolds that precisely balance conformational rigidity with controlled flexibility are highly sought after. 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne (CAS No. 654643-84-2)[1] is a specialized bis-enyne that perfectly exemplifies this paradigm. Designed as a "Rigid-Flexible-Rigid" (R-F-R) architecture, this molecule features a flexible tetramethylene core flanked by highly rigid, conformationally locked cyclohexenyl-alkyne end-caps.
This technical guide deconstructs the physical properties, conformational dynamics, and synthetic methodologies associated with this compound. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions, providing actionable, self-validating protocols and mechanistic insights for researchers utilizing this scaffold in macrocyclic synthesis, liquid crystal design, and transition-metal-catalyzed cycloadditions.
Chemical Architecture and Physical Properties
The topology of 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is defined by three distinct structural domains, each engineered for a specific physicochemical purpose:
-
The Flexible Core: The central 1,7-octadiyne-derived tetramethylene spacer (-(CH2)4-) provides rotational freedom. This allows the molecule to fold upon itself during intramolecular reactions or extend fully (~6.5 Å) when acting as a twin-mesogen in liquid crystalline phases.
-
The Conjugated Linker: The internal alkynes are directly conjugated with the cyclohexene double bonds. This bis-enyne system is highly reactive toward transition-metal-catalyzed transformations, such as the Pauson-Khand reaction or acyclic diene metathesis (ADMET).
-
The Conformational Lock: The 4-tert-butyl group on the cyclohexene ring acts as a thermodynamic anchor. Due to its massive steric bulk (A-value > 4.5 kcal/mol), the tert-butyl group strongly prefers the equatorial position[2]. This effectively locks the cyclohexene ring into a single, predictable half-chair conformation, preventing ring inversion and ensuring high diastereoselectivity in downstream reactions.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne |
| CAS Registry Number | 654643-84-2 |
| Molecular Formula | C28H42 |
| Molecular Weight | 378.64 g/mol |
| Structural Topology | Rigid-Flexible-Rigid (Bis-Enyne) |
| Estimated LogP | ~8.5 (Highly Lipophilic) |
| Conformational Anchor | Equatorial 4-tert-butyl group |
Synthesis and Retrosynthetic Analysis
The most efficient and scalable route to this scaffold is a double Sonogashira cross-coupling between 1,7-octadiyne and two equivalents of 1-bromo-4-tert-butylcyclohexene. The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the robust formation of sp2-sp carbon-carbon bonds under mild conditions[3].
Synthetic workflow for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne.
Mechanistic Insights: Causality in Experimental Choices
In the synthesis of bis-enynes, the primary competing side reaction is the Glaser-Hay oxidative homocoupling of the terminal alkyne. To suppress this, the protocol mandates strict anaerobic conditions. The choice of diisopropylamine (DIPA) over standard triethylamine is deliberate; DIPA's increased steric bulk minimizes unwanted nucleophilic attack on the palladium intermediate, while its basicity is perfectly tuned to deprotonate the alkyne-copper complex, driving the transmetalation step forward[4].
Applications in Materials Science and Drug Discovery
The R-F-R topology is highly valuable in the synthesis of complex polycyclic systems. Specifically, the bis-enyne termini are ideal substrates for the Pauson-Khand reaction —a [2+2+1] cycloaddition utilizing dicobalt octacarbonyl (Co2(CO)8) and carbon monoxide to yield bis-cyclopentenones.
Because the tert-butyl group locks the cyclohexene conformation[2], the cobalt complex coordinates to the enyne with predictable facial selectivity. This transforms the linear 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne into a highly complex, stereochemically defined 3D molecular architecture, useful as a rigid core for Metal-Organic Frameworks (MOFs) or multivalent drug scaffolds.
Double Pauson-Khand cycloaddition transforming the bis-enyne into a 3D scaffold.
Experimental Protocols: Self-Validating Synthesis
To ensure scientific integrity and reproducibility, the following Sonogashira coupling protocol is designed as a self-validating system. Each phase includes specific analytical checkpoints to verify reaction progression.
Step 1: Preparation & Degassing
-
Charge a flame-dried Schlenk flask with 1-bromo-4-tert-butylcyclohexene (2.1 equivalents) and diisopropylamine (DIPA, 0.2 M concentration).
-
Causality Check: Perform three consecutive Freeze-Pump-Thaw cycles. Validation: The absence of gas evolution during the final thaw confirms the removal of dissolved oxygen, which is critical to preventing Glaser homocoupling.
Step 2: Catalyst Activation & Coupling
-
Under a positive flow of ultra-pure Argon, add Pd(PPh3)4 (5 mol%) and CuI (10 mol%).
-
Stir for 10 minutes at room temperature, then add 1,7-octadiyne (1.0 equivalent) dropwise over 30 minutes via a syringe pump.
-
Validation Checkpoint: Observe the solution color. A transition from pale yellow to a deep, homogeneous amber/brown indicates the successful formation of the active Pd(0) catalytic species and ongoing transmetalation.
-
Stir at room temperature for 12 hours. Monitor via TLC (Hexanes, KMnO4 stain). The disappearance of the terminal alkyne spot (Rf ~0.3) and the appearance of a highly non-polar UV-active spot (Rf ~0.8) indicates completion.
Step 3: Quenching & Purification
-
Quench the reaction with saturated aqueous NH4Cl to complex the copper salts. Extract three times with diethyl ether.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (100% Hexanes).
-
Final Analytical Validation:
-
GC-MS: Confirm the target mass (m/z = 378.6).
-
1H NMR (CDCl3): Verify the complete disappearance of the terminal alkyne proton signal at ~1.9 ppm, and confirm the presence of the highly shielded tert-butyl singlet at ~0.88 ppm (integrating to 18 protons).
-
References
- EvitaChem. "2-Cyano-2-{(E)-[4-fluoro-3-(piperazin-1-yl)phenyl]diazenyl}-N-phenylacetamide - EvitaChem" (Catalog containing CAS 654643-84-2). EvitaChem Product Directory.
- Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, ACS Publications, 2007.
- Juaristi, E., & Muñoz-Muñiz, O. "Enthalpic and Entropic Contributions to the Conformational Free Energy Differences in Monosubstituted Cyclohexanes." Revista de la Sociedad Química de México (SciELO), 2001.
